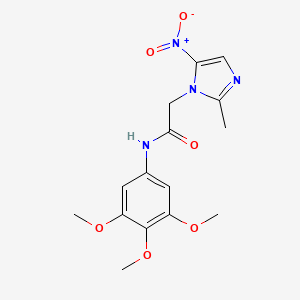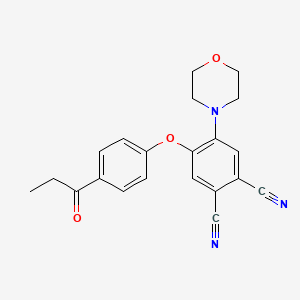![molecular formula C17H13ClFN3O2S2 B11494149 4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate](/img/structure/B11494149.png)
4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, fluorophenyl, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-thiadiazole ring.
Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group using reagents such as thiols or disulfides.
Attachment of the Fluorophenyl and Chlorophenyl Groups: The fluorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage, typically through the reaction of an amine with a chloroformate or isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Nitric acid, halogens.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties make it effective in controlling pests and weeds.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)UREA: Similar structure but with a urea linkage instead of a carbamate.
(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOCARBAMATE: Similar structure but with a thiocarbamate linkage.
Uniqueness
The uniqueness of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H13ClFN3O2S2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]carbamate |
InChI |
InChI=1S/C17H13ClFN3O2S2/c18-13-5-1-11(2-6-13)9-24-17(23)21-15-20-16(22-26-15)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
InChI Key |
IBTATCUJMXVMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11494066.png)
![methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate](/img/structure/B11494070.png)


![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11494085.png)
![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11494092.png)
![N-{2-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11494108.png)


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![Methyl 4-[(4-fluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11494123.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
![ethyl 3-acetyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylate](/img/structure/B11494142.png)
